2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride

Description

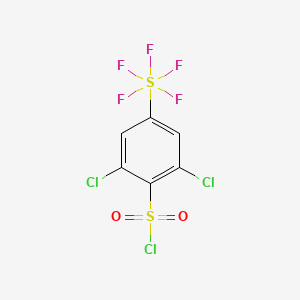

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride is a halogenated and fluorinated aromatic sulfonyl chloride. Its structure features chlorine atoms at the 2- and 6-positions of the benzene ring and a pentafluorosulfur (SF₅) group at the 4-position. The SF₅ substituent is a strong electron-withdrawing group, conferring unique electronic and steric properties that influence reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name |

2,6-dichloro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F5O2S2/c7-4-1-3(18(10,11,12,13)14)2-5(8)6(4)17(9,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTJTROOMWPJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally involves two key transformations:

- Introduction of the sulfonyl chloride group onto the aromatic ring.

- Installation of the pentafluorosulfur substituent.

These steps require careful control of reaction conditions to achieve high yield and purity while minimizing side reactions such as over-fluorination or ring halogenation.

Preparation of the Sulfonyl Chloride Intermediate

The sulfonyl chloride group is typically introduced via chlorosulfonation of the appropriately substituted benzene derivative. A well-documented method for preparing benzene sulfonyl chlorides involves the reaction of benzene or substituted benzenes with chlorosulfonic acid under controlled temperature (below 60°C) to avoid decomposition and side reactions. The process includes:

- Sulfonation: Dropwise addition of benzene to chlorosulfonic acid in a reaction vessel, maintaining temperature below 60°C, followed by incubation for 1 hour to form the sulfonated intermediate.

- Hydrolysis and Stratification: Controlled addition of water to hydrolyze excess chlorosulfonic acid, followed by phase separation to isolate the organic sulfonyl chloride layer.

- Neutralization: Treatment of the organic layer with caustic soda to neutralize residual acid.

- Rectification: Vacuum distillation at around 150°C under reduced pressure (-0.098 MPa) to purify the sulfonyl chloride, yielding a product with purity up to 99.5% and yield around 75%.

This process is industrially scalable and improves the working environment by controlling corrosive byproducts like hydrogen chloride via condensation and absorption systems.

| Step | Conditions | Purpose | Outcome |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, <60°C, 1h | Formation of sulfonyl chloride intermediate | Sulfonated product |

| Hydrolysis | Water addition, <60°C, 30 min | Removal of excess acid | Organic layer separation |

| Neutralization | NaOH solution, pH neutral | Acid neutralization | Purified organic phase |

| Rectification | Vacuum distillation, 150°C | Final purification | High purity sulfonyl chloride |

Introduction of the Pentafluorosulfur Group

The pentafluorosulfur (SF₅) group is introduced via fluorination of aryl sulfur halotetrafluoride intermediates. Traditional methods using elemental fluorine (F₂) or expensive reagents like AgF₂ and XeF₂ are hazardous, costly, and low-yielding. Recent advances provide safer, more economical alternatives:

- Fluoride Source Reaction: Reacting aryl sulfur halotetrafluoride precursors with fluoride sources (e.g., KF or other fluoride salts) in the presence of halogens such as chlorine or bromine.

- Moderate Temperature and Pressure: Reactions are conducted under mild conditions to avoid decomposition and side reactions.

- Avoidance of Gaseous Fluorine: This improves safety and scalability.

- Higher Yields: These methods achieve moderate to high yields with lower reagent costs and improved safety profiles.

This approach enables the selective formation of the aryl pentafluorosulfur moiety, critical for the final compound’s properties.

| Method Aspect | Details | Advantages |

|---|---|---|

| Fluoride source | KF or similar salts | Low cost, safer than F₂ gas |

| Halogen presence | Cl₂, Br₂, I₂ or interhalogen compounds | Facilitates fluorination |

| Reaction conditions | Mild temperature, atmospheric pressure | Improved safety and yield |

| Product | Aryl pentafluorosulfur derivative | High purity, suitable for further functionalization |

Combined Synthesis Route for 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride

The overall synthetic route integrates the above steps:

- Starting Material: 2,6-dichlorobenzene or related precursor.

- Chlorosulfonation: Formation of 2,6-dichlorobenzenesulfonyl chloride intermediate.

- Halotetrafluoride Formation: Conversion of the sulfonyl chloride intermediate to aryl sulfur halotetrafluoride.

- Fluorination: Reaction with fluoride source in presence of halogen to install SF₅ group at the 4-position.

- Purification: Isolation of the final product with ~97% purity as a liquid form, stable at ambient temperature.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sulfonyl Chloride Formation | Chlorosulfonic acid, benzene, <60°C, 1h | 75 | 99.5 | Industrially scalable, environmentally improved |

| Halotetrafluoride Intermediate | Chlorination of sulfonyl chloride precursor | Variable | - | Intermediate step before fluorination |

| Pentafluorosulfur Group Addition | Fluoride salts + halogen, mild conditions | Moderate to high | >95 | Safer than F₂ methods, cost-effective |

| Final Purification | Vacuum distillation, ambient storage | - | ~97 | Product stable, handled as liquid |

Research Findings and Industrial Relevance

- The improved chlorosulfonation method reduces hazardous emissions and enhances yield compared to older methods relying on harsher conditions or gaseous reagents.

- The fluoride source method for SF₅ group installation represents a significant advance over traditional fluorination, minimizing the use of toxic and explosive gases like F₂ and costly reagents.

- The final compound’s high electrophilicity due to combined chlorine and SF₅ substituents makes it valuable in pharmaceutical and advanced organic synthesis applications.

- Industrial synthesis focuses on safety, cost, and environmental impact, with the described methods balancing these factors effectively.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Addition Reactions: The compound can add to other molecules, forming new chemical bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce chlorinated and fluorinated groups into molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride involves its ability to interact with various molecular targets and pathways. The compound’s chlorinated and fluorinated groups allow it to participate in a range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives .

Comparison with Similar Compounds

2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl Chloride (CAS 175205-76-2)

Structural Differences :

- Substituents : Replaces SF₅ with a trifluoromethyl (CF₃) group.

- Molecular Formula : C₇H₃Cl₂F₃O₂S vs. C₆HCl₂F₅O₂S (target compound).

- Molecular Weight : ~278.97 g/mol (calculated) vs. ~328.52 g/mol (estimated for the target).

Key Comparisons :

Steric Hindrance :

- The SF₅ group is bulkier than CF₃, which may reduce reactivity in nucleophilic substitution reactions .

Thermal Stability :

- SF₅-containing compounds often exhibit higher thermal stability than CF₃ analogues, making the target compound more suitable for high-temperature applications.

Benzenesulfonyl Chloride (CAS 98-09-9)

Structural Differences :

Key Comparisons :

Reactivity :

- The unsubstituted parent compound is less electrophilic due to the absence of electron-withdrawing groups, resulting in slower reaction kinetics in sulfonamide formation.

Safety Profile :

4-(Pentadecafluoroheptyl)benzenesulfonyl Chloride (CAS 25444-35-3)

Structural Differences :

- Substituents : A long perfluoroalkyl chain (C₇F₁₅) at the 4-position.

- Molecular Formula : C₁₃H₅ClF₁₅O₂S vs. C₆HCl₂F₅O₂S (target compound).

Key Comparisons :

Fluorophilicity :

- The perfluoroalkyl chain enhances hydrophobicity and fluorophilicity, making it useful in coatings and surfactants. The SF₅ group provides moderate fluorophilicity with reduced steric bulk .

Synthetic Utility :

- The target compound’s compact structure allows easier functionalization in sterically demanding reactions compared to the bulky C₇F₁₅ chain.

4-(Bromomethyl)benzenesulfonyl Chloride (CAS 66176-39-4)

Structural Differences :

Key Comparisons :

Reactivity :

- The bromomethyl group enables nucleophilic substitution (e.g., Suzuki coupling), whereas the SF₅ group directs reactivity toward electrophilic pathways.

Applications :

- The brominated variant is a precursor for cross-coupling reactions, while the target compound’s SF₅ group is leveraged in electron-deficient aromatic systems.

Data Table: Comparative Overview

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electron-Withdrawing Strength | Primary Applications |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride | - | C₆HCl₂F₅O₂S | ~328.52 | Cl, SF₅ | Very High | Specialty chemicals, pharma |

| 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | 175205-76-2 | C₇H₃Cl₂F₃O₂S | 278.97 | Cl, CF₃ | High | Agrochemicals |

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | None | Low | Dyes, surfactants |

| 4-(Pentadecafluoroheptyl)benzenesulfonyl chloride | 25444-35-3 | C₁₃H₅ClF₁₅O₂S | ~580.60 | C₇F₁₅ | Moderate | Fluoropolymers, coatings |

| 4-(Bromomethyl)benzenesulfonyl chloride | 66176-39-4 | C₇H₆BrClO₂S | 269.54 | CH₂Br | Moderate | Cross-coupling intermediates |

Biological Activity

2,6-Dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride is a synthetic compound notable for its unique chemical structure, which includes both dichloro and pentafluorosulfur groups. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity is crucial for its role as a chemical probe in biological systems.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by modifying their active sites. This inhibition can lead to alterations in metabolic pathways and cellular signaling processes.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of the pentafluorosulfur moiety may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Anticancer Activity

Research into related sulfonyl chlorides suggests potential anticancer properties. These compounds have been found to induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonyl chlorides demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 10 µg/mL.

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 10 | Staphylococcus aureus, Escherichia coli |

Study 2: Cytotoxicity in Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent response with IC values ranging from 5 to 15 µM across different cell types.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 5 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. However, its toxicity profile requires careful evaluation due to the potential for adverse effects at higher concentrations.

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichloro-4-(pentafluorosulfur)benzenesulfonyl chloride, and what are the critical reaction parameters?

The synthesis typically involves sulfonation and halogenation steps. A common approach is the reaction of a benzene derivative with sulfur-containing reagents under controlled conditions. For example, trifluoromethanesulfenyl chloride is used in dehydrochlorination/S-oxidation reactions to introduce the pentafluorosulfur group, as seen in analogous acaricide syntheses . Key parameters include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : NMR to confirm the pentafluorosulfur group and / NMR for aromatic substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Elemental analysis : Quantification of sulfur, chlorine, and fluorine content to validate stoichiometry .

- HPLC with UV detection : To assess purity, using fluoroalcohol-containing mobile phases for improved resolution .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) due to rapid hydrolysis. Use aprotic solvents like dichloromethane or acetonitrile .

- Thermal stability : Decomposition occurs above 110°C, necessitating low-temperature storage (2–8°C) .

- Light sensitivity : Store in amber vials to prevent photolytic degradation of the sulfonyl chloride group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pentafluorosulfur group in nucleophilic substitution reactions?

The electron-withdrawing pentafluorosulfur group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks. Kinetic studies in fluoroalcohol solvents show a two-step mechanism:

Rate-determining formation of a sulfonate intermediate via solvent-assisted ionization .

Nucleophilic displacement by amines or alcohols, with activation energies influenced by solvent polarity . Computational modeling (DFT) can predict regioselectivity in complex systems .

Q. How should researchers address contradictions in solvolysis rate data across different solvent systems?

Discrepancies arise from solvent-specific effects:

Q. What methodologies enable selective functionalization of this compound for applications in medicinal chemistry?

- Suzuki-Miyaura coupling : Attach aryl boronic acids to the dichlorinated benzene ring under palladium catalysis .

- Amidation : React with primary amines to form sulfonamides, a key motif in enzyme inhibitors .

- Radical reactions : Use photoredox catalysts to introduce alkyl groups at the sulfonyl chloride site .

Q. What safety protocols are critical for handling this compound, given its reactivity and toxicity?

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.